molecular formula C21H17FN4O3S B366342 N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide CAS No. 714917-66-5

N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide

Cat. No. B366342
CAS RN: 714917-66-5
M. Wt: 424.4g/mol
InChI Key: CNINLDDRSJTLRM-UHFFFAOYSA-N
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Description

“N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide” is a chemical compound that contains a quinoxaline core, which is a type of heterocyclic compound . The quinoxaline core is often found in various pharmaceuticals and exhibits a wide range of biological activities .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For example, they can participate in direct C–H functionalization via heterogeneous catalysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Generally, properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Mechanism of Action

The mechanism of action of N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide involves the inhibition of specific enzymes and proteins that play a critical role in the development and progression of diseases. The compound works by binding to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to a decrease in disease progression and a potential improvement in patient outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, the compound has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide has several advantages for lab experiments. The compound is readily available, relatively inexpensive, and has a well-established synthesis method. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research and development of N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, the compound has potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders, and further research is needed to explore these potential applications. Finally, the compound's potential toxicity and limited solubility in water may be addressed through the development of new synthesis methods or modifications to the compound's structure.

Synthesis Methods

The synthesis of N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide involves a multi-step process that requires the use of various chemical reagents and techniques. The most common method for synthesizing the compound involves the reaction of 2-fluoroaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form the final product.

Scientific Research Applications

N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation. Additionally, the compound has been shown to have potential applications in the treatment of bacterial and viral infections.

properties

IUPAC Name

N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-29-14-10-12-15(13-11-14)30(27,28)26-21-20(23-17-7-3-2-6-16(17)22)24-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNINLDDRSJTLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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